Fmoc-Gly-Arg(Mtr)-OH

Bradykinin synthesis Fmoc SPPS arginine protecting groups

Standard Fmoc-SPPS often suffers incomplete acylation when coupling Arg(Mtr) directly due to side-chain steric bulk. This pre-formed dipeptide eliminates that problematic on-resin step. - **Outcome:** Bypasses hindered Gly-Arg coupling; improves synthesis efficiency for difficult sequences. - **Application:** Replicate published protocols requiring Mtr (e.g., bradykinin synthesis) or compare Arg protecting groups. - **Supply:** Ready-to-use building block; Mtr offers distinct acid lability vs Pbf.

Molecular Formula C33H39N5O8S
Molecular Weight 665.8 g/mol
Cat. No. B12281015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-Arg(Mtr)-OH
Molecular FormulaC33H39N5O8S
Molecular Weight665.8 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
InChIInChI=1S/C33H39N5O8S/c1-19-16-28(45-4)20(2)21(3)30(19)47(43,44)38-32(34)35-15-9-14-27(31(40)41)37-29(39)17-36-33(42)46-18-26-24-12-7-5-10-22(24)23-11-6-8-13-25(23)26/h5-8,10-13,16,26-27H,9,14-15,17-18H2,1-4H3,(H,36,42)(H,37,39)(H,40,41)(H3,34,35,38)/t27-/m0/s1
InChIKeyBSSAGZFNNLCKNY-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Gly-Arg(Mtr)-OH Procurement Guide


Fmoc-Gly-Arg(Mtr)-OH (CAS 1998701-11-3) is a protected dipeptide building block for Fmoc-based solid-phase peptide synthesis (SPPS) . It comprises an Fmoc-protected glycine residue linked to an arginine residue whose guanidino side chain is masked by the acid-labile 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group. As a pre-formed dipeptide, it eliminates the need for sequential on-resin coupling of Gly and Arg(Mtr)-OH monomers, thereby bypassing the steric hindrance and coupling inefficiencies commonly encountered when Arg is coupled directly to a growing peptide chain .

Pre-formed dipeptide Eliminates on-resin steric hindrance of Arg(Mtr) coupling
Fmoc SPPS building block Direct incorporation in standard Fmoc protocols
Mtr protecting group Alternative acid lability for differentiated Arg protection strategies

Fmoc-Gly-Arg(Mtr)-OH Substitution Limitations


Generic substitution of Fmoc-Gly-Arg(Mtr)-OH with sequential coupling of Fmoc-Gly-OH and Fmoc-Arg(Mtr)-OH monomers is not functionally equivalent due to the sterically hindered nature of the Mtr-protected arginine side chain. The bulky Mtr group on the arginine residue can impede the coupling reaction when Arg is introduced directly onto the resin-bound peptide, leading to incomplete acylation and truncated sequences . This dipeptide building block circumvents this limitation by providing the Gly-Arg bond pre-formed in solution, where coupling efficiency can be optimized independently of resin constraints. Furthermore, the Mtr protecting group itself exhibits distinct deprotection kinetics and side-reaction profiles compared to more modern alternatives like Pbf, making the specific choice of Arg side-chain protection a critical determinant of final peptide purity and yield [1].

Monomer coupling may be incomplete
Sequential Fmoc-Gly-OH + Fmoc-Arg(Mtr)-OH on resin risks low acylation due to steric hindrance from the bulky Mtr side chain.
Deprotection kinetics differ
Mtr requires extended TFA exposure compared to modern Arg protecting groups, altering cleavage and scavenger requirements.
Side-reaction profile varies
Mtr releases longer-lived sulfonyl electrophiles, potentially increasing Trp and Ser/Thr modification risk versus contemporary alternatives.

Fmoc-Gly-Arg(Mtr)-OH Performance Evidence


Bradykinin Yield Enhancement by Arg(Mtr) Positioning

In the Fmoc SPPS of bradykinin, the use of Arg(Mtr) at position 1 in combination with Arg(Pmc) at position 9 resulted in a significantly higher cleaved pure yield compared to other protection schemes [1]. The study directly compared different combinations of Arg(Mtr) and Arg(Pmc) at the two arginine positions within the same peptide sequence.

Bradykinin Yield
Head-to-head
52% vs lower yields
Arg(Mtr) pos.1 + Arg(Pmc) pos.9 in bradykinin SPPS
Position-specific Mtr use may improve crude recovery
Exact comparator yields not reported
Bradykinin synthesis Fmoc SPPS arginine protecting groups

Mtr vs Pmc/Pbf Deprotection Duration

The Mtr protecting group on arginine requires significantly longer exposure to TFA for complete removal compared to the Pmc and Pbf groups . While Pmc and Pbf groups can be cleaved in approximately 20-30 minutes under standard TFA conditions, the Mtr group typically requires approximately 7.5 hours for complete deprotection in 5% phenol/TFA .

Deprotection Duration
Cross-study
~7.5 h (Mtr) vs 20–30 min (Pmc/Pbf)
5% phenol/TFA cleavage conditions
Extended cleavage protocol required
>15× longer; factor into acid-sensitive sequence design
Deprotection kinetics Mtr cleavage SPPS optimization

Mtr vs Pbf: Side-Reaction Risk

During TFA-mediated deprotection, the Mtr group releases a highly electrophilic sulfonyl fragment (Ar–SO₂⁺) with a relatively long persistence time of approximately seconds, leading to a high frequency of side reactions including Trp sulfonation (+80/+160 Da) and Ser/Thr O-sulfonation [1]. In contrast, the Pbf group produces an electrophile that persists for only tens of milliseconds, resulting in a significantly lower risk profile [1].

Side-Reaction Risk
Class-level
Mtr: high risk (electrophile ≈ s)
Pbf: low risk (≈ ms)
Pmc: medium risk
TFA-mediated sulfonyl electrophile release
Higher Trp/Ser/Thr modification potential
Scavenger selection critical for Mtr
Arg side reactions sulfonyl electrophiles peptide purity

Arg(Mtr) Adoption in Fmoc SPPS

A multi-laboratory survey of peptide synthesis practices revealed that Arg(Mtr) was used in only 4 out of 42 Fmoc-based syntheses (~9.5%), whereas Arg(Pmc) was the predominant choice for arginine side-chain protection [1]. This indicates that Mtr is a specialized reagent employed in a minority of cases, likely where its unique properties (e.g., specific lability profile) are advantageous.

Adoption Rate
Context-dependent
~9.5% of Fmoc syntheses
Survey of 42 Fmoc protocols; Pmc dominant
Specialized reagent for specific challenges
Not a default Arg protection choice
SPPS methodology survey protecting group usage Arg(Mtr) adoption

O-Sulfonation by Mtr and Pmc Groups

During TFA cleavage of peptides containing Arg(Mtr) or Arg(Pmc) residues, O-sulfonation of serine and threonine residues can occur, yielding O3-sulfo-serine and O3-sulfo-threonine side-products in high yields if suitable scavengers are absent [1]. This side reaction is documented for both Mtr and Pmc protecting groups and represents a significant purification challenge.

O-Sulfonation
Context-dependent
Confirmed O3-sulfo-Ser/Thr side-products
TFA cleavage without scavengers
Requires scavenger inclusion for Ser/Thr-containing peptides
Applies to both Mtr and Pmc
O-sulfonation side reactions Fmoc SPPS peptide purity

Fmoc-Gly-Arg(Mtr)-OH Procurement Scenarios


Multi-Arg Peptides with Differentiated Protection

The bradykinin synthesis study demonstrates that using Arg(Mtr) at position 1 alongside Arg(Pmc) at position 9 yields 52% pure peptide [1]. Fmoc-Gly-Arg(Mtr)-OH is thus ideal for projects where orthogonal or differentiated arginine side-chain protection is required to optimize final yield, particularly when Mtr's distinct lability profile is advantageous for a specific position within the sequence.

Bypassing Hindered Arg Coupling with Dipeptide

In sequences where coupling Arg directly onto the growing peptide chain is problematic due to steric hindrance from the bulky Mtr group, Fmoc-Gly-Arg(Mtr)-OH serves as a solution [1]. Procurement of this dipeptide eliminates the challenging on-resin Arg coupling step, potentially improving overall synthetic efficiency and crude purity for difficult sequences.

Legacy Peptide Synthesis and Comparative Studies

The low adoption rate of Arg(Mtr) in modern Fmoc SPPS (~9.5% of syntheses) [1] and its extended deprotection time (7.5 hours) indicate it is not a default choice. However, Fmoc-Gly-Arg(Mtr)-OH is appropriate for replicating published protocols that specifically utilized Mtr protection, or for conducting comparative studies evaluating the impact of different arginine protecting groups on peptide synthesis outcomes.

Mtr Lability for Arg Peptides without Pbf Requirement

While Pbf is the modern standard for arginine protection due to its lower side-reaction risk [1], Mtr offers a different acid lability profile that may be intentionally selected for specific synthetic strategies (e.g., when a more acid-stable Arg protecting group is needed during intermediate deprotection steps). Fmoc-Gly-Arg(Mtr)-OH provides this alternative lability in a convenient dipeptide format.

Application
Selection Property
Validation Focus
Multi-Arg peptide synthesis
Orthogonal Arg side-chain protection
Crude yield optimization via position-specific Mtr use
Difficult Arg coupling sequences
Pre-formed Gly-Arg dipeptide bypass
Coupling completeness and truncation reduction
Protocol replication or comparison
Mtr protection compatibility
Protocol fidelity and side-reaction profile evaluation
Acid-stable Arg protection needs
Distinct Mtr acid lability
Selective deprotection strategy feasibility

Technical Documentation Hub

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25 linked technical documents
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